N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide
Description
Chemical Structure and Properties N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide (CAS: 1421498-29-4) is a synthetic organic compound with the molecular formula C₁₃H₁₅NO₃S and a molecular weight of 265.3281 g/mol. Its structure comprises a thiophene-2-carboxamide core substituted with a 4-methyl group, linked via a carboxamide bond to a 3-hydroxypropyl chain bearing a furan-2-yl moiety. The SMILES notation is Cc1csc(c1)C(=O)NCCC(c1ccco1)O, highlighting the spatial arrangement of functional groups .
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-6-12(18-8-9)13(16)14-4-2-11(15)10-3-5-17-7-10/h3,5-8,11,15H,2,4H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYQXTFCXDCDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-furan-3-yl-3-hydroxypropylamine with 4-methylthiophene-2-carboxylic acid under dehydrating conditions to form the desired carboxamide . The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of catalysts.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues and their distinguishing features are summarized below:
Pharmacokinetic and Physicochemical Comparisons
- Solubility: The 3-hydroxypropyl chain in the target compound may enhance aqueous solubility compared to the 3-oxopropyl chain in N-[3-(3-chloro-4-cyanoanilino)-3-oxopropyl]furan-2-carboxamide (). However, the 4-methylthiophene core likely reduces polarity relative to furan-3-carboxamide derivatives ().
- Bioactivity : While the target compound lacks explicit activity data, its structural relatives exhibit diverse pharmacological properties. For example, the 2-chlorophenyl and isopropyl groups in ’s analogue correlate with enhanced anti-inflammatory potency compared to simpler thiophene derivatives .
Critical Analysis of Evidence Limitations
- Discrepancies in Substituent Positions: The query specifies “furan-3-yl,” but the cited compound () contains furan-2-yl.
- Activity Data Gaps: No direct biological data exist for the target compound; comparisons rely on structural extrapolation.
- Diversity of Analogues : Compounds like ’s imidazo-pyrrolo-pyrazines and ’s furopyridines are structurally unrelated, limiting their relevance to this comparison.
Biological Activity
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a furan ring, a thiophene moiety, and an amide functional group, which are known to contribute to its biological activity.
Antioxidant Activity
Research has indicated that compounds containing furan and thiophene rings often exhibit significant antioxidant properties. In one study, derivatives of thiophene showed varying degrees of DPPH radical scavenging activity. For instance, the introduction of different substituents on the thiophene ring influenced the antioxidant capacity significantly:
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | 68.4 | |
| Thiophene derivative with methyl substitution | 55.7 | |
| Ascorbic acid (control) | 58.2 |
The compound's antioxidant activity was found to be comparable to that of ascorbic acid, suggesting its potential use in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results are summarized in the following table:
These findings indicate that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
The compound demonstrated promising activity against MRSA, indicating its potential as a lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
- Antioxidant Study : A recent study highlighted that the antioxidant activity of this compound was significantly higher than many other derivatives tested, suggesting its efficacy in scavenging free radicals and reducing oxidative stress in biological systems .
- Cytotoxicity Assessment : In a comparative analysis involving various compounds, this compound exhibited superior cytotoxicity against U-87 cells compared to standard chemotherapeutic agents .
- Antimicrobial Resistance : The compound's effectiveness against resistant strains such as MRSA makes it a candidate for further exploration in the fight against antibiotic-resistant infections .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiophene core functionalization : Introducing the methyl group at the 4-position of the thiophene ring via electrophilic substitution or directed metallation.
- Carboxamide formation : Coupling 4-methylthiophene-2-carboxylic acid with the hydroxypropyl-furan intermediate using coupling agents like EDCl/HOBt or DCC.
- Hydroxypropyl-furan synthesis : Reacting furan-3-carbaldehyde with a propylene oxide derivative under basic conditions to form the 3-hydroxypropyl side chain.
Critical parameters include temperature control (60–80°C for amidation), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for carboxamide coupling) to minimize side products .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to validate the structure and purity of this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the thiophene and furan substituents. For example, the methyl group on thiophene appears as a singlet (~δ 2.4 ppm), while the hydroxypropyl chain shows characteristic splitting patterns (δ 3.5–4.2 ppm) .
- IR spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3300 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the carboxamide and furan moieties .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved in pharmacological studies?
Contradictions in activity (e.g., varying IC₅₀ values across assays) may arise from:
- Solubility differences : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity artifacts.
- Target promiscuity : Perform selectivity profiling against related enzymes (e.g., kinase panels) to identify off-target effects.
- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to assess if rapid degradation underlies inconsistent results .
Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., COX-2 or EGFR). Focus on hydrogen bonding between the carboxamide and active-site residues.
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility of the hydroxypropyl-furan chain .
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl on thiophene) to optimize potency .
Q. How can reaction intermediates be isolated and characterized during scale-up synthesis?
- Chromatographic purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution.
- In-situ monitoring : Employ ReactIR to track reaction progress (e.g., disappearance of carbonyl intermediates at ~1700 cm⁻¹) .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during the hydroxypropyl-furan chain synthesis?
- Protection/deprotection : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent undesired nucleophilic attacks during subsequent steps .
- Low-temperature reactions : Perform alkylation steps at 0–5°C to suppress polyalkylation byproducts .
Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS.
- Plasma stability : Use rat or human plasma to assess esterase-mediated hydrolysis of the carboxamide (half-life >2 hours is desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
